molecular formula C14H8Cl2O2 B14431663 4-(4-Chlorobenzoyl)benzoyl chloride CAS No. 81928-54-3

4-(4-Chlorobenzoyl)benzoyl chloride

Cat. No.: B14431663
CAS No.: 81928-54-3
M. Wt: 279.1 g/mol
InChI Key: DUXJMJIEXYFFFG-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzoyl)benzoyl chloride is an organic compound with the molecular formula C14H8Cl2O2. It is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 4-chlorobenzoyl group. This compound is used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Chlorobenzoyl)benzoyl chloride can be synthesized through several methods. One common method involves the reaction of 4-chlorobenzoyl chloride with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, this compound is produced by the chlorination of benzoyl chloride followed by a Friedel-Crafts acylation reaction. This process involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atoms, followed by the acylation step using aluminum chloride as a catalyst .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorobenzoyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Catalysts: Aluminum chloride (AlCl3)

    Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5)

    Solvents: Anhydrous conditions, often using solvents like dichloromethane (CH2Cl2) or chloroform (CHCl3)

Major Products Formed

    Amides: Formed from reactions with amines

    Esters: Formed from reactions with alcohols

    Ketones: Formed from Friedel-Crafts acylation reactions

Mechanism of Action

The mechanism of action of 4-(4-Chlorobenzoyl)benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, leading to the formation of amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chlorobenzoyl)benzoyl chloride is unique due to the presence of two benzoyl groups, one of which is substituted with a chlorine atom. This structural feature imparts distinct reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

CAS No.

81928-54-3

Molecular Formula

C14H8Cl2O2

Molecular Weight

279.1 g/mol

IUPAC Name

4-(4-chlorobenzoyl)benzoyl chloride

InChI

InChI=1S/C14H8Cl2O2/c15-12-7-5-10(6-8-12)13(17)9-1-3-11(4-2-9)14(16)18/h1-8H

InChI Key

DUXJMJIEXYFFFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Cl)C(=O)Cl

Origin of Product

United States

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